molecular formula C13H11NO2 B1603582 (4-Pyridin-4-yl-phenyl)-acetic acid CAS No. 55397-08-5

(4-Pyridin-4-yl-phenyl)-acetic acid

Cat. No. B1603582
CAS RN: 55397-08-5
M. Wt: 213.23 g/mol
InChI Key: GJIXKSPODUBJOL-UHFFFAOYSA-N
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Description

“(4-Pyridin-4-yl-phenyl)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C13H11NO2 and a molecular weight of 213.23 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, tris[4-(pyridin-4-yl)phenyl]amine (TPPA) has been synthesized and used to construct a two-dimensional coordination polymer . Another study reported the synthesis of a compound using a tetradentate ligand, 1,1,2,2-tetrakis (4- (pyridin-4-yl)phenyl)ethene (TPPE), to construct a two-dimensional coordination polymer .


Molecular Structure Analysis

The molecular structure of “(4-Pyridin-4-yl-phenyl)-acetic acid” includes a pyridinyl group attached to a phenyl group, which is further attached to an acetic acid group . More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound has been used in the construction of coordination polymers, demonstrating its reactivity with metal ions . The TPPA molecule, a related compound, has been shown to undergo protonation, leading to enhanced intramolecular charge-transfer .

Scientific Research Applications

While specific applications of “(4-Pyridin-4-yl-phenyl)-acetic acid” are not readily available, it’s important to note that pyridine-containing compounds, such as this one, have been found to have a variety of medicinal applications . Here are some potential applications based on the properties of pyridine compounds:

  • Anticancer Agents

    • Pyridine scaffolds have been detected in many relevant drug molecules, providing a great possibility for treatment .
    • They have shown cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
    • In recent research, new anticancer agents targeting the tubulin-microtubule with heterocyclic rings have been synthesized .
  • Antiviral Agents

    • Pyridine-containing compounds have been used in the development of antiviral drugs .
  • Anticholinesterase Agents

    • These are typically used to treat conditions like Alzheimer’s disease and Myasthenia Gravis .
  • Antimalarial Agents

    • Pyridine derivatives have been used in the development of antimalarial drugs .
  • Antimicrobial Agents

    • Pyridine compounds can be used to develop antimicrobial drugs .
  • Antidiabetic Agents

    • Pyridine derivatives have been used in the development of antidiabetic drugs .
  • Anti-inflammatory Agents

    • Pyridine derivatives have been used in the development of anti-inflammatory drugs .
  • Antihypertensive Agents

    • Pyridine compounds can be used to develop antihypertensive drugs .
  • Antidepressant Agents

    • Pyridine derivatives have been used in the development of antidepressant drugs .
  • Antipsychotic Agents

    • Pyridine compounds can be used to develop antipsychotic drugs .
  • Antihistamine Agents

    • Pyridine derivatives have been used in the development of antihistamine drugs .
  • Analgesic Agents

    • Pyridine compounds can be used to develop analgesic drugs .

Safety And Hazards

Specific safety and hazard information for “(4-Pyridin-4-yl-phenyl)-acetic acid” is not available in the retrieved literature .

Future Directions

The use of “(4-Pyridin-4-yl-phenyl)-acetic acid” and related compounds in the construction of coordination polymers suggests potential applications in materials science . Furthermore, the study of these compounds’ charge-transfer properties could have implications for their use in optoelectronics .

properties

IUPAC Name

2-(4-pyridin-4-ylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIXKSPODUBJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610677
Record name [4-(Pyridin-4-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Pyridin-4-yl-phenyl)-acetic acid

CAS RN

55397-08-5
Record name [4-(Pyridin-4-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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